8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
Description
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride (CAS: 625394-65-2) is a halogenated benzoxazine derivative characterized by a bicyclic structure containing an oxygen and nitrogen heteroatom. Its molecular formula is C₈H₈BrNO·HCl, with a molecular weight of 214.06 g/mol (free base) . The compound is typically stored under inert, dark conditions at room temperature due to its sensitivity to light and moisture. Safety data indicate hazards such as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Notably, commercial availability of this compound has been discontinued by suppliers like CymitQuimica .
Benzoxazines are pharmacologically significant scaffolds, often employed in drug discovery due to their structural similarity to bioactive molecules. For example, domino aza-Piancatelli reactions have been used to synthesize related dihydrobenzoxazines, which are precursors to compounds with reported biological activity .
Properties
IUPAC Name |
8-bromo-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO.ClH/c9-6-2-1-3-7-8(6)11-5-4-10-7;/h1-3,10H,4-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWMJEWHPSWRCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677207 | |
| Record name | 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625394-66-3 | |
| Record name | 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride typically involves the bromination of 3,4-dihydro-2H-benzo[b][1,4]oxazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding oxazine derivatives with oxidized functional groups.
Reduction: Formation of reduced oxazine derivatives.
Substitution: Formation of substituted oxazine derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets. For instance, it may act as a potassium channel opener, leading to cell membrane hyperpolarization and subsequent physiological effects. The compound’s bromine atom and oxazine ring structure play crucial roles in its binding affinity and activity.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Reactivity :
- Bromine at C6 or C8 positions influences electronic properties and regioselectivity in reactions. For example, 6-bromo derivatives are often used in Suzuki couplings , while 8-nitro analogs (e.g., CAS 1890308-70-9) are tailored for electrophilic substitution .
- Methyl-substituted derivatives (e.g., 4-methyl-8-bromo analog, CAS 154264-95-6) exhibit enhanced lipophilicity, impacting pharmacokinetic profiles .
Salt Forms :
- Hydrochloride salts (e.g., 6-bromo-HCl, CAS 1260803-10-8) improve aqueous solubility compared to free bases, critical for in vitro assays .
Safety Profiles :
Pharmacological Relevance
Benzoxazines are found in bioactive molecules such as Azasetron (a 5-HT3 antagonist) and Bemoradan (a cardiotonic agent) .
Biological Activity
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H8BrNO·HCl
- Molecular Weight : 250.52 g/mol
- CAS Number : 625394-66-3
The compound is characterized by the presence of a bromine atom at the 8th position of the benzoxazine ring, which may influence its reactivity and biological interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Potassium Channel Modulation : The compound may act as a potassium channel opener, leading to cell membrane hyperpolarization. This action can affect various physiological processes, including neurotransmitter release and muscle contraction.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, potentially making it useful in treating infections .
Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 7.23 µg/mL |
| Escherichia coli | 11.7 µg/mL |
| Bacillus subtilis | <1 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial effects, there are indications that this compound may possess anticancer properties. Studies have explored its potential to inhibit cancer cell proliferation through various pathways:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to decreased proliferation rates.
- Apoptosis Induction : Evidence suggests that it may trigger apoptotic pathways in tumor cells, enhancing its potential as an anticancer therapeutic .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in MDPI demonstrated the effectiveness of several benzoxazine derivatives against various fungal species. The specific structure of this compound was highlighted for its enhanced activity compared to other analogs . -
Anticancer Research :
In a recent investigation into the anticancer properties of benzoxazines, this compound was noted for its ability to inhibit the growth of breast cancer cells in vitro. The study emphasized the importance of structural modifications in enhancing biological activity .
Q & A
Q. What in vitro assays are appropriate for evaluating the biological activity of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
